2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Beschreibung
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features a bicyclic pyrido[4,3-d]pyrimidin core fused with a partially saturated pyridine ring. Key structural elements include:
Eigenschaften
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-31-20-9-8-17(12-21(20)32-2)25-22(29)15-33-24-26-19-10-11-28(14-18(19)23(30)27-24)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBYTKNJFMFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel derivative within the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and as a modulator of various biological pathways.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Hexahydropyrido[4,3-d]pyrimidine |
| Functional Groups | Thioether and acetamide moieties |
| Substituents | Benzyl and dimethoxyphenyl groups |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain bromodomains (BET proteins), which play critical roles in gene expression regulation.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Cell Line Studies :
- MCF-7 (Breast Cancer) : IC50 values indicated potent growth inhibition.
- A549 (Lung Cancer) : Induced apoptosis confirmed via flow cytometry.
- HCT116 (Colon Cancer) : Significant reduction in viability observed.
Selectivity and Affinity
The compound displays selective binding to the second bromodomain of BRD3 protein with a reported selectivity index indicating a 475-fold preference over other bromodomains. This specificity suggests a reduced likelihood of off-target effects compared to less selective compounds.
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to optimize the pharmacological profile of this compound:
| Modification | Effect on Activity |
|---|---|
| Benzyl Group Addition | Increased binding affinity to BET proteins |
| Dimethoxy Substitution | Enhanced selectivity and reduced toxicity |
| Thioether Linkage | Improved solubility and bioavailability |
Case Studies
- Combination Therapy : In a recent study, the compound was tested in combination with established chemotherapeutics. Results indicated that it could enhance the efficacy of drugs like doxorubicin in resistant cancer cell lines.
- In Vivo Models : Animal studies demonstrated significant tumor regression when treated with this compound alongside standard chemotherapy regimens.
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Modifications
Key Observations :
Thioacetamide-Linked Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) deshield the NHCO proton (δ ~10.10 ppm), while electron-donating groups (e.g., benzyl in ) result in lower shifts (δ ~10.01 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
